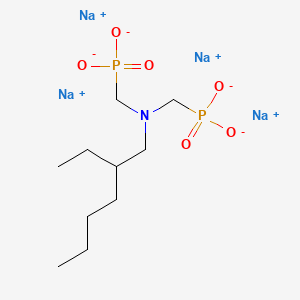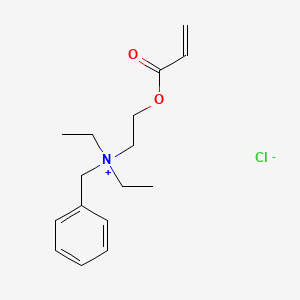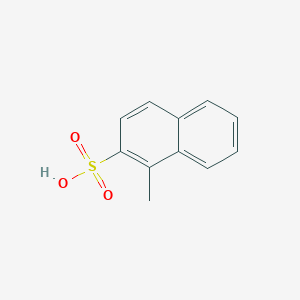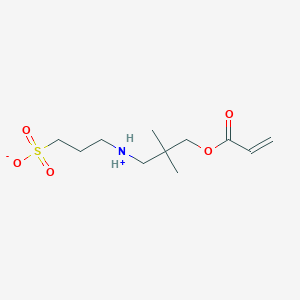
Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Difosfonato de dihidrógeno y dipotasio ((propilimino)bis(metileno)) es un compuesto químico con la fórmula molecular C5H13K2NO6P2. Es conocido por su estructura única, que incluye dos iones potasio, un grupo propilimino y bis(metileno)difosfonato. Este compuesto se utiliza en diversas aplicaciones científicas e industriales debido a sus distintivas propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Difosfonato de dihidrógeno y dipotasio ((propilimino)bis(metileno)) normalmente implica la reacción de propilamina con formaldehído y ácido fosforoso, seguida de neutralización con hidróxido de potasio. Las condiciones de reacción a menudo incluyen temperaturas controladas y niveles de pH para asegurar que se obtenga el producto deseado.
Métodos de producción industrial
En entornos industriales, la producción del Difosfonato de dihidrógeno y dipotasio ((propilimino)bis(metileno)) se escala utilizando rutas sintéticas similares. Se emplean reactores a gran escala y un control preciso de los parámetros de reacción para lograr altos rendimientos y pureza. El producto final a menudo se purifica mediante cristalización u otras técnicas de separación.
Análisis De Reacciones Químicas
Tipos de reacciones
El Difosfonato de dihidrógeno y dipotasio ((propilimino)bis(metileno)) experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes estados de oxidación.
Reducción: También se puede reducir, lo que lleva a la formación de especies reducidas que contienen fósforo.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir compuestos de fósforo de mayor estado de oxidación, mientras que la reducción puede producir especies de menor estado de oxidación. Las reacciones de sustitución dan como resultado la formación de nuevos compuestos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El Difosfonato de dihidrógeno y dipotasio ((propilimino)bis(metileno)) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones químicas y como catalizador en ciertos procesos.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso en el desarrollo de fármacos.
Industria: Se utiliza en procesos industriales, como el tratamiento de agua y como estabilizador en ciertas formulaciones.
Mecanismo De Acción
El mecanismo de acción del Difosfonato de dihidrógeno y dipotasio ((propilimino)bis(metileno)) implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a iones metálicos, influyendo en su reactividad y disponibilidad. También puede interactuar con enzimas y otras proteínas, afectando su función y actividad. Las vías y objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Difosfonato de dihidrógeno y dipotasio ((etilimino)bis(metileno))
- Difosfonato de dihidrógeno y dipotasio ((metilimino)bis(metileno))
- Difosfonato de dihidrógeno y dipotasio ((butilimino)bis(metileno))
Singularidad
El Difosfonato de dihidrógeno y dipotasio ((propilimino)bis(metileno)) es único debido a su grupo propilimino específico, que imparte propiedades químicas y reactividad distintivas en comparación con compuestos similares. Esta singularidad lo hace valioso para ciertas aplicaciones donde otros compuestos pueden no ser tan efectivos.
Propiedades
Número CAS |
94278-01-0 |
|---|---|
Fórmula molecular |
C5H13K2NO6P2 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
dipotassium;[phosphonatomethyl(propyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
Clave InChI |
DSQJVNOXKFPYOY-UHFFFAOYSA-L |
SMILES canónico |
CCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



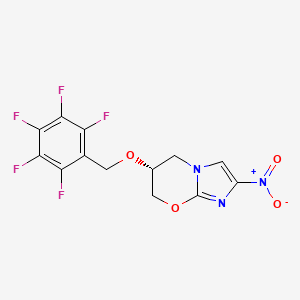
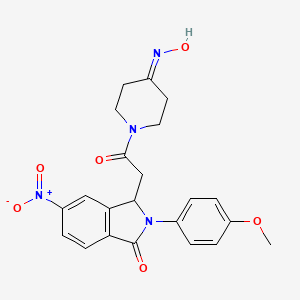
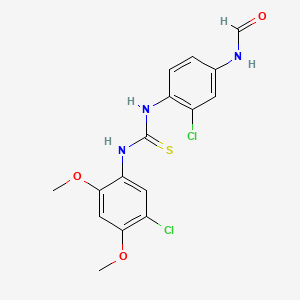
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
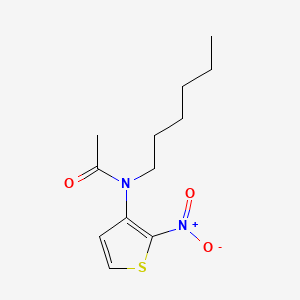
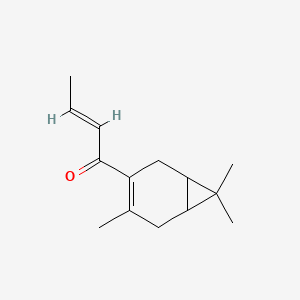
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
